

Solubility Profile of 2,6-Dimethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylaniline

Cat. No.: B139824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **2,6-dimethylaniline** in various organic solvents. This information is critical for a wide range of applications, including organic synthesis, pharmaceutical formulation, and materials science, where **2,6-dimethylaniline** is a key intermediate. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility studies.

Quantitative Solubility of 2,6-Dimethylaniline

2,6-Dimethylaniline, an aromatic amine, generally exhibits good solubility in a range of common organic solvents.^{[1][2]} Its solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. While extensive quantitative data across a wide range of solvents and temperatures is not readily available in single comprehensive sources, this guide compiles the available information to provide a comparative overview.

Table 1: Solubility of **2,6-Dimethylaniline** in Various Solvents

Solvent	Chemical Class	Temperature e (°C)	Solubility (g/100 g Solvent)	Mole Fraction (x ₁)	Reference
Water	Protic	20	~0.75	0.0011	[3]
Ethanol	Protic (Alcohol)	-	Very Soluble	-	[2]
Diethyl Ether	Ether	-	Very Soluble	-	[2]
Toluene	Aromatic Hydrocarbon	-	Good Solubility	-	[1]
Chloroform	Halogenated Hydrocarbon	-	Good Solubility	-	[1]
Benzene	Aromatic Hydrocarbon	-	Good Solubility	-	[1]
Dimethyl Sulfoxide (DMSO)	Sulfoxide	-	Soluble	-	-
Carbon Tetrachloride	Halogenated Hydrocarbon	-	Soluble	-	-

Note: "Very Soluble" and "Good Solubility" are qualitative descriptions from available literature; specific quantitative values at various temperatures are not consistently reported. The mole fraction for water was calculated based on the provided g/L value and the molar masses of **2,6-dimethylaniline** and water.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and formulation. The following section details a widely used and reliable method for determining the solubility of a compound like **2,6-dimethylaniline** in an organic solvent.

Gravimetric Method (Shake-Flask)

The gravimetric method, often employed in a "shake-flask" format, is a classical and robust technique for determining the equilibrium solubility of a solute in a solvent.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. A known volume or mass of the saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solute is measured, from which the solubility can be calculated.

Apparatus and Materials:

- **2,6-Dimethylaniline** (high purity)
- Selected organic solvents (analytical grade or higher)
- Analytical balance (readable to at least 0.1 mg)
- Constant temperature water bath or incubator with shaking capabilities
- Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
- Syringes and syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 μm or 0.45 μm)
- Volumetric flasks and pipettes
- Drying oven
- Desiccator

Detailed Methodology:

- **Preparation of the System:**
 - Add an excess amount of **2,6-dimethylaniline** to a series of glass flasks or vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
 - Carefully add a known volume or mass of the desired organic solvent to each flask.

- Equilibration:
 - Securely seal the flasks to prevent solvent evaporation.
 - Place the flasks in a constant temperature shaker bath set to the desired experimental temperature.
 - Agitate the flasks for a predetermined period to allow the system to reach equilibrium. The time required for equilibrium can vary depending on the solute-solvent system and should be determined experimentally (typically 24-72 hours is sufficient). To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is confirmed when consecutive measurements show no significant change in concentration.
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the flasks to remain undisturbed in the constant temperature bath for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.
 - Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Accurately weigh the collection vial containing the filtered saturated solution to determine the total mass of the solution.
 - Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **2,6-dimethylaniline**. The oven should be well-ventilated.
 - Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

- Weigh the vial containing the dry **2,6-dimethylaniline** residue.
- Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation of Solubility:
 - Solubility in g/100 g of solvent:
 - Mass of dissolved **2,6-dimethylaniline** = (Mass of vial + residue) - (Mass of empty vial)
 - Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)
 - Solubility = (Mass of dissolved **2,6-dimethylaniline** / Mass of solvent) x 100
 - Mole fraction solubility (x_1):
 - Moles of **2,6-dimethylaniline** (n_1) = Mass of dissolved **2,6-dimethylaniline** / Molar mass of **2,6-dimethylaniline** (121.18 g/mol)
 - Moles of solvent (n_2) = Mass of solvent / Molar mass of the solvent
 - Mole fraction (x_1) = n_1 / ($n_1 + n_2$)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of **2,6-dimethylaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric solubility determination.

This guide provides a foundational understanding of the solubility of **2,6-dimethylaniline** in organic solvents. For specific applications, it is recommended to perform experimental determinations under the precise conditions of interest. Further research into publications from

journals such as the "Journal of Chemical & Engineering Data" may yield more specific quantitative solubility data for a broader range of solvents and temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 2,6-Dimethylaniline in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139824#solubility-of-2-6-dimethylaniline-in-various-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com